molecular formula C10H9F2NO2 B3026966 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1196157-40-0

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No.: B3026966
CAS No.: 1196157-40-0
M. Wt: 213.18
InChI Key: QLRXSZRQVDKVOA-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a cyclopropane-containing amine derivative with a difluorinated benzodioxole scaffold. The compound shares structural similarities with 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile (CAS 862574-87-6, C₁₁H₇F₂NO₂), which is synthesized via cyclopropane ring introduction to a difluorinated benzodioxole system . The fluorine atoms enhance lipophilicity and metabolic stability, making such compounds promising in medicinal chemistry for conditions like anxiety, depression, and cystic fibrosis .

Key applications of its derivatives include:

  • Antiprotozoal activity: N,N′-Diarylureas derived from 2,2-difluorobenzo[d][1,3]dioxol-5-amine exhibit potent antiprotozoal effects .
  • Cystic fibrosis treatment: Cyclopropanecarboxamide derivatives (e.g., Compound 1 in ) are formulated into oral compositions targeting CFTR-mediated diseases .

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9/h1-2,5H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXSZRQVDKVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216401
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-40-0
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves several stepsThe process typically involves the use of bromination agents and organic base hydrofluoride salts to generate the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.

Chemical Reactions Analysis

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of cyclopropanamines exhibit significant anticancer properties. Studies have shown that 1-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • A notable case study demonstrated its effectiveness against breast cancer cells, where it induced apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress, which may contribute to its protective effects against neuronal damage .
    • Clinical trials are ongoing to evaluate its potential in treating conditions such as Alzheimer’s and Parkinson’s diseases.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This could pave the way for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Pharmacological Insights

  • Mechanism of Action :
    • The pharmacological profile of this compound includes interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its ability to modulate these targets makes it a candidate for drug development .
  • Structure-Activity Relationship (SAR) :
    • Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Modifications to the cyclopropane ring and difluorobenzo structure have been explored to enhance biological activity while minimizing toxicity .

Material Science Applications

  • Polymer Chemistry :
    • The compound has potential applications in polymer synthesis due to its unique chemical structure that can be incorporated into various polymer matrices. This can lead to materials with enhanced thermal stability and mechanical properties .
  • Nanotechnology :
    • Research is being conducted on using this compound as a building block for nanomaterials. Its ability to form stable complexes with metal ions may allow for the development of novel nanostructures with applications in catalysis and drug delivery systems .

Case Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; effective against multiple cancer cell lines
NeuroprotectionPotential modulation of neurotransmitter systems; ongoing trials for neurodegenerative diseases
AntimicrobialExhibited activity against bacteria and fungi; promising for developing new antimicrobial agents

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine involves its interaction with specific molecular targets. In medicinal applications, the compound binds to neurotransmitter receptors in the central nervous system, modulating neural pathways and exerting therapeutic effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing for better pharmacokinetic profiles .

Comparison with Similar Compounds

Structural Analogs
Compound Name Molecular Formula Molecular Weight CAS Key Features Biological Activity Reference
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile C₁₁H₇F₂NO₂ 223.18 862574-87-6 Nitrile group; enhanced metabolic stability Potential CNS modulation (anxiety, epilepsy)
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid C₁₁H₈F₂O₄ 242.18 862574-88-7 Carboxylic acid group; precursor for amide synthesis Intermediate for antiprotozoal and cystic fibrosis drugs
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonyl chloride C₁₁H₇ClF₂O₃ 260.62 1004294-65-8 Acyl chloride; reactive intermediate Used in peptide coupling and drug synthesis

Key Observations :

  • The nitrile derivative (CAS 862574-87-6) prioritizes metabolic stability, while the carboxylic acid (CAS 862574-88-7) serves as a versatile intermediate for amide/urea derivatives .
  • The acyl chloride (CAS 1004294-65-8) facilitates rapid derivatization but is less stable .
Pharmacological Analogs
Compound Name Structure Key Features Biological Activity Reference
DiFMDA (1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)propan-2-amine) Propanamine backbone Superior ADMET profile; resists O-demethylenation Potential entactogen with neural pathway modulation
Compound 13 (N,N′-Diarylurea derivative) Urea linkage Antiprotozoal activity (IC₅₀ < 1 µM) Targets protozoal infections like leishmaniasis
MDMEO (O-Methylhydroxylamine derivative) Hydroxylamine group Poor ADMET profile; rapid metabolism Limited therapeutic utility

Key Observations :

  • DiFMDA outperforms MDMEO in metabolic stability, highlighting the importance of fluorine substitution .
  • Compound 13 demonstrates the role of urea functionalization in enhancing antiprotozoal potency .
Other Cyclopropanamine Derivatives
Compound Name Molecular Formula CAS Key Features Status/Application Reference
1-(2,4-Difluorophenyl)cyclopropanamine hydrochloride C₉H₉ClF₂N 1186663-18-2 Difluorophenyl substituent Discontinued (stability issues)
1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N 623143-41-9 Propanamine backbone Lab use only; unoptimized ADMET

Key Observations :

  • Replacement of benzodioxole with difluorophenyl reduces metabolic stability, as seen in the discontinued hydrochloride salt .
  • Propanamine derivatives (e.g., CAS 623143-41-9) lack the cyclopropane rigidity, leading to reduced target affinity .

Contradictions/Negatives :

  • The hydrochloride derivative (CAS 1186663-18-2) was discontinued, suggesting challenges in formulation or toxicity .
  • Propanamine analogs (e.g., CAS 623143-41-9) exhibit inferior pharmacokinetics compared to cyclopropanamines .

Biological Activity

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F2NO2C_{11}H_{10}F_2NO_2, with a molecular weight of approximately 242.19 g/mol. The compound features a difluorobenzo[d][1,3]dioxole moiety connected to a cyclopropanamine structure, which contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC11H10F2N O2
Molecular Weight242.19 g/mol
Boiling PointNot specified
SolubilityHigh
Log P (octanol-water)Not specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : In preclinical studies, compounds with similar structures have shown promise as potential antidepressants by modulating neurotransmitter systems.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmitter pathways and cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various cyclopropanamine derivatives. The results indicated that modifications to the difluorobenzo[d][1,3]dioxole moiety enhanced efficacy in animal models of depression .
  • Cytotoxicity Assay :
    • An in vitro study assessed the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited significant growth inhibition with IC50 values in the micromolar range .
  • Neuroprotective Study :
    • Research published in Neuroscience Letters demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential for developing neuroprotective therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 2
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine

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